molecular formula C20H18O6 B14548057 1(3H)-Isobenzofuranone, 3-(acetyloxy)-3-[2-(acetyloxy)-5-ethylphenyl]- CAS No. 61781-87-1

1(3H)-Isobenzofuranone, 3-(acetyloxy)-3-[2-(acetyloxy)-5-ethylphenyl]-

Cat. No.: B14548057
CAS No.: 61781-87-1
M. Wt: 354.4 g/mol
InChI Key: FSZHJQAZHBSJJP-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3-(acetyloxy)-3-[2-(acetyloxy)-5-ethylphenyl]- is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by its unique structure, which includes an isobenzofuranone core with acetyloxy and ethylphenyl substituents

Preparation Methods

The synthesis of 1(3H)-Isobenzofuranone, 3-(acetyloxy)-3-[2-(acetyloxy)-5-ethylphenyl]- can be achieved through several synthetic routes. One common method involves the acylation of 3-hydroxyisobenzofuranone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions typically include refluxing the reactants in an organic solvent like dichloromethane for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1(3H)-Isobenzofuranone, 3-(acetyloxy)-3-[2-(acetyloxy)-5-ethylphenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-(acetyloxy)-3-[2-(acetyloxy)-5-ethylphenyl]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-(acetyloxy)-3-[2-(acetyloxy)-5-ethylphenyl]- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1(3H)-Isobenzofuranone, 3-(acetyloxy)-3-[2-(acetyloxy)-5-ethylphenyl]- can be compared with other similar compounds, such as:

    1(3H)-Isobenzofuranone, 3-(hydroxy)-3-[2-(hydroxy)-5-ethylphenyl]-: This compound has hydroxyl groups instead of acetyloxy groups, which may result in different chemical reactivity and biological activity.

    1(3H)-Isobenzofuranone, 3-(methoxy)-3-[2-(methoxy)-5-ethylphenyl]-: The presence of methoxy groups can influence the compound’s solubility and interaction with other molecules.

The uniqueness of 1(3H)-Isobenzofuranone, 3-(acetyloxy)-3-[2-(acetyloxy)-5-ethylphenyl]- lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

61781-87-1

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

[2-(1-acetyloxy-3-oxo-2-benzofuran-1-yl)-4-ethylphenyl] acetate

InChI

InChI=1S/C20H18O6/c1-4-14-9-10-18(24-12(2)21)17(11-14)20(25-13(3)22)16-8-6-5-7-15(16)19(23)26-20/h5-11H,4H2,1-3H3

InChI Key

FSZHJQAZHBSJJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC(=O)C)C2(C3=CC=CC=C3C(=O)O2)OC(=O)C

Origin of Product

United States

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